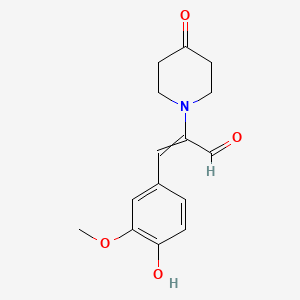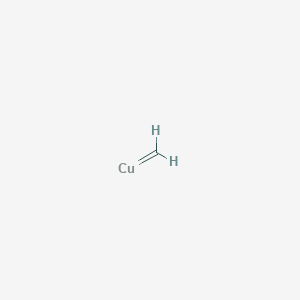
Methylidenecopper
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylidenecopper is an organocopper compound with the chemical formula CuCH₂ It is a highly reactive species that plays a significant role in organometallic chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methylidenecopper can be synthesized through several methods. One common approach involves the reaction of copper(I) chloride with methyllithium in the presence of a ligand. The reaction typically occurs at low temperatures to stabilize the highly reactive this compound intermediate.
Industrial Production Methods
While this compound is primarily synthesized in laboratory settings for research purposes, industrial production methods are not well-documented due to its high reactivity and instability. advancements in organometallic chemistry may lead to more efficient production techniques in the future.
Análisis De Reacciones Químicas
Types of Reactions
Methylidenecopper undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form copper(II) compounds.
Reduction: It can be reduced to elemental copper under certain conditions.
Substitution: this compound can participate in substitution reactions with various organic and inorganic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Copper(II) oxide and other copper(II) compounds.
Reduction: Elemental copper.
Substitution: Various organocopper compounds depending on the substituents used.
Aplicaciones Científicas De Investigación
Methylidenecopper has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.
Material Science: this compound is studied for its potential use in the development of new materials with unique properties.
Biology and Medicine:
Mecanismo De Acción
The mechanism of action of methylidenecopper involves its ability to form strong bonds with carbon atoms, facilitating various chemical transformations. The compound interacts with molecular targets through its copper center, which can undergo oxidation and reduction cycles, enabling it to participate in catalytic processes. The pathways involved in its reactions are complex and depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
Copper(I) chloride (CuCl): A common precursor in the synthesis of methylidenecopper.
Copper(II) oxide (CuO): A product of the oxidation of this compound.
Organocopper compounds: Various organocopper compounds share similar reactivity and applications.
Uniqueness
This compound is unique due to its highly reactive nature and its ability to form strong carbon-copper bonds. This reactivity makes it a valuable intermediate in organic synthesis and catalysis, distinguishing it from other copper compounds that may be more stable but less reactive.
Propiedades
Número CAS |
108295-75-6 |
|---|---|
Fórmula molecular |
CH2Cu |
Peso molecular |
77.57 g/mol |
Nombre IUPAC |
methylidenecopper |
InChI |
InChI=1S/CH2.Cu/h1H2; |
Clave InChI |
CLKUPZYLSZLSSN-UHFFFAOYSA-N |
SMILES canónico |
C=[Cu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



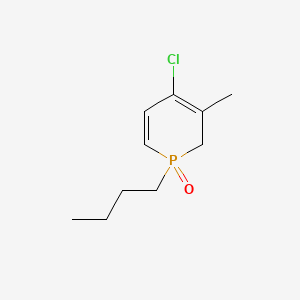

![2-[(4-Octylphenyl)sulfamoyl]benzoic acid](/img/structure/B14330805.png)
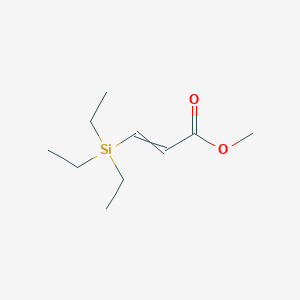



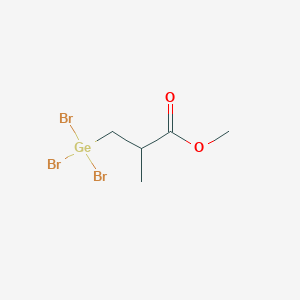

![[2-(Phenylcarbamoyl)hydrazinylidene]acetic acid](/img/structure/B14330850.png)
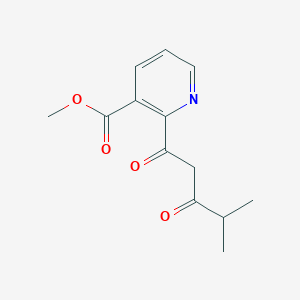
![2-(Pyridin-2-yl)-3H-imidazo[4,5-f]quinoline](/img/structure/B14330870.png)
